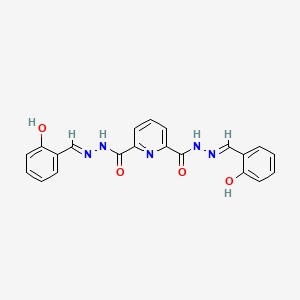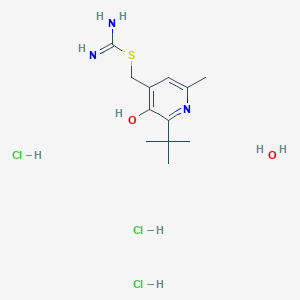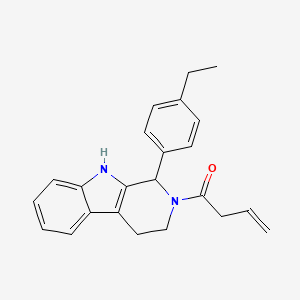![molecular formula C11H10N4OS B6041815 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a compound of notable interest in the scientific community due to its unique structural properties and potential applications. This compound features a tricyclic system that includes a benzothieno ring, a triazolo ring, and a pyrimidinone ring, which confer a range of chemical reactivities and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Base-Catalyzed Cyclization: : The synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves a cyclization reaction. Starting from appropriately substituted benzothiophene derivatives, a triazole ring can be formed using a base such as potassium carbonate under anhydrous conditions.
Amidation Reaction: : Another synthetic route involves the formation of the pyrimidinone ring through an amidation reaction, utilizing reagents such as acyl chlorides in the presence of a base like triethylamine.
Cyclocondensation: : Cyclocondensation reactions involving a thiourea derivative and a 1,3-diketone can also lead to the formation of the desired tricyclic compound, using solvents like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would necessitate the optimization of these synthetic routes for large-scale output. This might involve the use of continuous flow reactors to enhance the efficiency and safety of the reactions, as well as to minimize environmental impact through better management of reaction conditions and waste products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring, using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction of the triazolo ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at electrophilic centers such as the carbonyl group in the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid as solvent, temperature around 60-70°C.
Reduction: : Lithium aluminum hydride in dry ether, room temperature.
Substitution: : Sodium methoxide in methanol, ambient temperature.
Major Products Formed
Oxidation: : Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: : Dihydro derivatives of the triazolo ring.
Substitution: : Various alkyl or aryl substituted derivatives at the carbonyl position.
Aplicaciones Científicas De Investigación
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has applications across several fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Industry: : Could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: : Acts on biological receptors by mimicking or blocking the natural ligands, affecting signal transduction pathways.
Pathways Involved: : The compound may interact with pathways such as the MAPK/ERK pathway in cancer cells, leading to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
8,9,10,11-tetrahydrobenzothiophene: : Lacks the triazolo and pyrimidinone rings, thus has different reactivity and biological activity.
1,2,4-triazolo[1,5-a]pyrimidines: : Similar triazolo-pyrimidine structure but lacks the benzothieno ring, resulting in varied properties.
Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: : Contains similar core structures but with different substituents, impacting their chemical and biological profiles.
Uniqueness
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is unique due to the fusion of the three rings, which imparts a distinct set of chemical properties and biological activities. This tricyclic framework provides a versatile scaffold for the development of novel compounds with potentially superior efficacy and specificity in various applications.
Propiedades
IUPAC Name |
10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-11-14-10-8(9-12-5-13-15(9)11)6-3-1-2-4-7(6)17-10/h5H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVOEQRSDNJRCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N4C3=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone](/img/structure/B6041747.png)
![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)
![2-(2,4-dichlorophenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B6041760.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6041773.png)

![1-(3-methoxybenzyl)-N-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6041787.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(3-pyridinylmethyl)-4-piperidinol](/img/structure/B6041795.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)

![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
![2-(4-BROMO-2-METHOXYPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6041812.png)
![3-[7-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B6041824.png)
